molecular formula C18H20N2O2 B4894136 N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4894136
M. Wt: 296.4 g/mol
InChI Key: YNKIKIDQLRHWKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the amide family and is commonly used as a chemical inducer of tumors in animal models.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide induces tumors by causing DNA damage and mutations in the cells. The compound is metabolized by cytochrome P450 enzymes in the liver, which convert N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide into reactive metabolites that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the development of tumors.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to cause a wide range of biochemical and physiological effects in animal models. The compound can alter the expression of genes involved in carcinogenesis, inflammation, and cell cycle regulation. N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide can also induce oxidative stress and DNA damage in cells, leading to cell death and tissue damage.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is a widely used chemical inducer of tumors in animal models, and it has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and administer, and it induces tumors in a predictable and reproducible manner. However, N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide has some limitations, including its toxicity and potential for causing tissue damage. Additionally, the use of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide in animal models raises ethical concerns and requires careful consideration of animal welfare.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide. One area of interest is the development of new anti-cancer drugs that can target the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide-induced tumors. Additionally, there is a need for further research on the long-term effects of N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide exposure on human health.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is synthesized by reacting 3,4-dimethylbenzylamine and 4-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction yields N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide as a white crystalline solid with a melting point of 99-101°C.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is used as a chemical inducer of tumors in animal models, particularly in mice and rats. The compound is administered topically or orally, and it has been found to induce mammary tumors, skin tumors, and lung tumors in animal models. N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is also used to study the mechanisms of carcinogenesis and to evaluate the efficacy of anti-cancer drugs.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)11-19-17(21)18(22)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKIKIDQLRHWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

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